(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride
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Overview
Description
“(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2580240-49-7 . It has a molecular weight of 230.16 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3S.2ClH/c1-4(2)6-8-5(3-7)10-9-6;;/h4H,3,7H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 230.16 . The InChI code for this compound is 1S/C6H11N3S.2ClH/c1-4(2)6-8-5(3-7)10-9-6;;/h4H,3,7H2,1-2H3;2*1H .Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
Research on thiadiazole derivatives, such as the study conducted by Matwijczuk et al. (2016), explores the solvent effects on molecular aggregation in thiadiazole compounds. The study found that the aggregation processes of these molecules, indicated by changes in fluorescence lifetimes and circular dichroism (CD) spectra, are significantly affected by the solvent and concentration. These findings have implications for understanding the photophysical properties of thiadiazole derivatives, which could be crucial for their application in material science and photonic devices (Matwijczuk, Dariusz, Górecki, Niewiadomy, & Gagoś, 2016).
Synthesis and Structural Characterization
The synthesis and characterization of zinc complexes derived from aminomethylbenzimidazole, as described by Patricio-Rangel et al. (2019), represent another aspect of scientific research applications. These complexes, synthesized via condensation reactions, exhibit unique vibrational, thermogravimetric, and NMR properties. The structural analysis, including the chelate formation and stabilization by hydrogen bonds, provides insights into the design and development of metal-organic frameworks and coordination compounds for catalysis or material applications (Patricio-Rangel, Tlahuext, Tapia-Benavides, & Tlahuextl, 2019).
Dyeing Performance and Chemical Synthesis
The work of Malik et al. (2018) on the synthesis, characterization, and dyeing performance of thiadiazole derivatives highlights the application of these compounds in the textile industry. By synthesizing and assessing the dyeing performance on nylon fabric, this research provides a foundation for developing new dyes with potential applications in various fabrics, enhancing the diversity of materials with improved aesthetic and functional properties (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Agents from Thiadiazole Derivatives
Research into the synthesis of formazans from Mannich bases of thiadiazole compounds, such as the study by Sah et al. (2014), demonstrates the potential for thiadiazole derivatives to serve as antimicrobial agents. The synthesized compounds were evaluated for their in vitro antimicrobial activity, suggesting their utility in developing new antimicrobial drugs or coatings to combat microbial growth on surfaces or in medical settings (Sah, Bidawat, Seth, & Gharu, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-4(2)6-8-5(3-7)10-9-6;;/h4H,3,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYFYKFBAIOPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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